Cyprazine
Overview
Description
Mechanism of Action
Target of Action
Cyprazine, also known as Outfox, is a compound that primarily targets dopamine D3/D2 receptors and serotonin 5-HT1A receptors . It has a high affinity for D3 receptors . These receptors play a crucial role in the regulation of mood and behavior.
Mode of Action
This compound acts as a partial agonist at dopamine D3/D2 receptors and serotonin 5-HT1A receptors . It also shows a low affinity for alpha-type 1A receptors, where it acts as an antagonist . This means that it can both activate and block these receptors, depending on the circumstances. This unique interaction with its targets leads to changes in neurotransmitter activity, which can affect mood and behavior.
Pharmacokinetics
Based on its chemical structure and properties, it is likely to have a low aqueous solubility . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on neurotransmitter activity. By acting as a partial agonist at dopamine D3/D2 and serotonin 5-HT1A receptors, it can modulate the activity of these neurotransmitters, leading to changes in mood and behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility suggests that it may be quite persistent in the environment depending on local conditions . Furthermore, its action could potentially be influenced by factors such as pH, temperature, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
Cyprazine plays a significant role in biochemical reactions, particularly in the inhibition of plant photosynthesis by blocking the Hill Reaction step . This compound interacts with various enzymes and proteins, including those involved in the photosynthetic electron transport chain. The nature of these interactions involves the binding of this compound to specific sites on the enzymes, thereby inhibiting their activity and disrupting the normal flow of electrons during photosynthesis.
Cellular Effects
This compound exerts notable effects on various types of cells and cellular processes. In plant cells, it disrupts photosynthesis, leading to reduced energy production and growth inhibition . In animal cells, studies have shown that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways, thereby altering cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules. This compound binds to the D1 protein of the photosystem II complex in plant cells, inhibiting the electron transport chain and leading to the production of reactive oxygen species . This inhibition results in oxidative damage and cell death. Additionally, this compound has been shown to inhibit certain enzymes involved in cellular metabolism, further contributing to its toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound can cause persistent oxidative stress and damage to cellular structures, leading to chronic effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to cause mild oxidative stress and metabolic alterations. At high doses, it can lead to severe toxicity, including liver and kidney damage, as well as disruptions in neurological function . Threshold effects have been identified, indicating that there is a critical dosage above which the adverse effects become significantly pronounced.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and breakdown . The compound’s presence can alter metabolic flux and lead to changes in the levels of various metabolites, further impacting cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its toxic effects.
Subcellular Localization
This compound’s subcellular localization is primarily within the chloroplasts in plant cells, where it targets the photosystem II complex . In animal cells, it can localize to the mitochondria and other organelles involved in oxidative metabolism. The compound’s activity and function are influenced by its localization, with post-translational modifications and targeting signals directing it to specific compartments.
Preparation Methods
The synthesis of Cyprazine involves several steps. One common method starts with the reaction of cyanuric chloride with cyclopropylamine and isopropylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the selective substitution of chlorine atoms . Industrial production methods often involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Cyprazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Cyprazine has been studied for its applications in various fields:
Chemistry: It serves as a precursor for synthesizing other triazine derivatives and is used in studying reaction mechanisms and kinetics.
Medicine: Although not widely used in medicine, its structural analogs have been investigated for potential therapeutic applications.
Comparison with Similar Compounds
Cyprazine is part of the triazine family, which includes other herbicides such as atrazine, simazine, and propazine. Compared to these compounds, this compound has a unique substitution pattern with cyclopropyl and isopropyl groups, which may influence its herbicidal activity and environmental persistence .
Atrazine: Widely used herbicide with a similar mechanism of action but different substitution pattern.
Simazine: Another triazine herbicide with a simpler structure and broader application spectrum.
Propazine: Similar to atrazine but with different agricultural applications.
This compound’s distinct chemical structure provides it with unique properties, although its use has become limited due to environmental and regulatory concerns.
Properties
IUPAC Name |
6-chloro-4-N-cyclopropyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6-3-4-6/h5-6H,3-4H2,1-2H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHIAOSLOGDBCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NC2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040294 | |
Record name | 2- Chloro-4-cyclopropylamino-6-isopropylamino-s-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [HSDB] White crystalline solid; [MSDSonline] | |
Record name | Cyprazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4624 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
325 °F (OPEN CUP), 156 °F (CLOSED CUP) | |
Record name | CYPRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
31570.0 ppm in acetonitrile at 25 °C; 15470.0 ppm in toluene at 25 °C; 7280.0 ppm in benzene at 25 °C; 2230.0 ppm in carbon tetrachloride at 25 °C; 10.0 ppm in n-hexane at 25 °C; 233429.0 ppm in dimethylformamide at 25 °C; 190710.0 ppm in acetic acid @ 25 °C; 142430.0 ppm in acetone @ 25 °C; 94290.0 ppm in ethyl acetate @ 25 °C; 73820.0 ppm in chloroform @ 25 °C; 52860.0 ppm in ethanol @ 25 °C, 6.9 ppm in water @ 25 °C; 195.4 ppm @ 40 °C | |
Record name | CYPRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.24 G/CU CM | |
Record name | CYPRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000003 [mmHg], 3X10-7 mm Hg @ 20 °C | |
Record name | Cyprazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4624 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CYPRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disapperance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/, THE MODE OF ACTION ... APPEARS TO BE RELATED TO THEIR EXTREMELY EFFECTIVE INHIBITION OF PHOTOSYNTHESIS BY BLOCKING THE HILL REACTION STEP, WHICH IS PROBABLY THEIR PRIMARY MECHANISM OF ACTION. /TRIAZINES/, SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/ | |
Record name | CYPRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE CRYSTALS | |
CAS No. |
22936-86-3 | |
Record name | Cyprazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22936-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyprazine [ANSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022936863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2- Chloro-4-cyclopropylamino-6-isopropylamino-s-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-N-cyclopropyl-N'-isopropyl-1,3,5-triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAD00GI28B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYPRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
167 °C | |
Record name | CYPRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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